molecular formula C25H20FNO4 B14962078 4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-hydroxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-hydroxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B14962078
M. Wt: 417.4 g/mol
InChI Key: LGAJUNYSRHMTSI-LNVKXUELSA-N
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Description

4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-hydroxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with multiple functional groups, including benzoyl, fluorophenyl, hydroxyphenyl, and pyrrolone moieties. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-hydroxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the benzoylation of substituted phenols under low temperature conditions. This is followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst to yield hydroxy benzophenones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-hydroxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-hydroxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-hydroxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-hydroxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H20FNO4

Molecular Weight

417.4 g/mol

IUPAC Name

(4Z)-5-(4-fluorophenyl)-1-[2-(4-hydroxyphenyl)ethyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H20FNO4/c26-19-10-8-17(9-11-19)22-21(23(29)18-4-2-1-3-5-18)24(30)25(31)27(22)15-14-16-6-12-20(28)13-7-16/h1-13,22,28-29H,14-15H2/b23-21-

InChI Key

LGAJUNYSRHMTSI-LNVKXUELSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CC=C(C=C3)O)C4=CC=C(C=C4)F)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CC=C(C=C3)O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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